molecular formula C20H17N B021068 5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole CAS No. 117766-87-7

5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole

Cat. No.: B021068
CAS No.: 117766-87-7
M. Wt: 271.4 g/mol
InChI Key: CHMSQWXOEBBYGI-UHFFFAOYSA-N
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Description

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole is an organic compound with the molecular formula C20H17N It is a derivative of 7H-Dibenzo[c,g]carbazole, a crystalline, aromatic hydrocarbon consisting of five fused rings

Scientific Research Applications

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Future Directions

Carbazole scaffolds, which include 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, have been the key structural motif of many biologically active compounds including natural and synthetic products. They have taken an important part in all the existing anti-cancer drugs because of their discovery from a large variety of organisms, including bacteria, fungi, plants, and animals . This suggests that the study and development of carbazole derivatives, including 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole, may continue to be a significant area of research in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, phenylhydrazine can be condensed with cyclohexanone to form an intermediate imine, which undergoes a ring-closing reaction to yield tetrahydrocarbazole. This intermediate can then be further modified to produce the target compound.

Industrial Production Methods

Industrial production of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as selective crystallization and distillation are employed to isolate and purify the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogen, nitro, or alkyl groups.

Mechanism of Action

The mechanism of action of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    7H-Dibenzo[c,g]carbazole: A parent compound with a similar structure but lacking the tetrahydro modification.

    6,7-Dihydro-5H-dibenzo[c,g]carbazole: A partially saturated derivative with different chemical properties.

    5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole: Another derivative with slight structural variations.

Uniqueness

6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole is unique due to its specific tetrahydro modification, which imparts distinct chemical and biological properties. This modification can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(13),2(11),3,5,7,16,18,20-octaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N/c1-3-7-15-13(5-1)9-11-17-19(15)20-16-8-4-2-6-14(16)10-12-18(20)21-17/h1-8,21H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMSQWXOEBBYGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)C4=C(N2)CCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327488
Record name 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117766-87-7
Record name 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole
Reactant of Route 2
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole
Reactant of Route 3
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole
Reactant of Route 4
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole
Reactant of Route 5
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole
Reactant of Route 6
5,6,8,9-Tetrahydro-7H-dibenzo[c,g]carbazole
Customer
Q & A

Q1: How was the structure of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole confirmed?

A2: The structure of 6,7,8,9-Tetrahydro-5H-dibenzo[c,g]carbazole was determined using X-ray crystallography [, ]. This technique provides a detailed three-dimensional representation of the molecule, confirming its atomic arrangement and confirming its identity.

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